
2-Ethoxycyclohepta-2,4,6-trien-1-one
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Overview
Description
2-Ethoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds It features a seven-membered ring with three conjugated double bonds and an ethoxy group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures . Another method involves the bromination of tropinone followed by a Hofmann elimination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cycloheptanone derivatives.
Substitution: Formation of brominated or aminated derivatives.
Scientific Research Applications
2-Ethoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring system allows it to participate in π-π interactions with proteins and other biomolecules. Additionally, the ethoxy group can form hydrogen bonds, further stabilizing these interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): Similar structure but lacks the ethoxy group.
Tropolone (2-Hydroxycyclohepta-2,4,6-trien-1-one): Contains a hydroxyl group instead of an ethoxy group.
Uniqueness: 2-Ethoxycyclohepta-2,4,6-trien-1-one is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications and research studies .
Properties
CAS No. |
61697-22-1 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-ethoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-7-5-3-4-6-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
LIPNIATZCHXPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=CC1=O |
Origin of Product |
United States |
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